molecular formula C9H10N2O B8647008 2-Methylimidazo[1,2-a]pyridine-6-methanol

2-Methylimidazo[1,2-a]pyridine-6-methanol

Cat. No.: B8647008
M. Wt: 162.19 g/mol
InChI Key: DLPGUWYZHRBYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylimidazo[1,2-a]pyridine-6-methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-6-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-7-4-11-5-8(6-12)2-3-9(11)10-7/h2-5,12H,6H2,1H3

InChI Key

DLPGUWYZHRBYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a nitrogen atmosphere, 78.56 g of magnesium was added to 2 l of tetrahydrofuran and 0.3 g of iodine and 18 ml of bromoethane were added to the obtained mixture to prepare a Grignard reagent. A solution of 170.5 g of 6-bromo-2-methylimidazo[1,2-a]pyridine and 162 ml of bromoethane in 500 ml of tetrahydrofuran was slowly dropped into the above reaction mixture. After the completion of the dropping, the obtained mixture was heated under reflux for 30 minutes and then cooled with ice. Formaldehyde gas generated by heating a container containing 242 g of paraformaldehyde to 200° C. was introduced into the reaction mixture by the use of a nitrogen stream. After 30 minutes, dilute hydrochloric acid was added to the resulting mixture and the obtained mixture was filtered to remove insolubles. The filtrate was alkalinized with concentrated aqueous ammonia and extracted with chloroform. The organic phase was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica gel column chromatography [solvent: dichloromethane/methanol (30:1 to 10:1)] to give 120 g of the title compound as a pale-yellow solid (yield: 91.9%).
Quantity
78.56 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170.5 g
Type
reactant
Reaction Step Three
Quantity
162 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
242 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
91.9%

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